Oxaziclomefone-d6
Description
Properties
Molecular Formula |
C₂₀H₁₃D₆Cl₂NO₂ |
|---|---|
Molecular Weight |
382.31 |
Synonyms |
3-[1-(3,5-Dichlorophenyl)-1-methylethyl]-2,3-dihydro-6-methyl-5-phenyl-4H-1,3-oxazin-4-one-d6; Fullhouse-d6; Homerun-d6; MGY 100-d6; MY 100-d6; MY 100-d6 (pesticide); Oxaziclomefone-d6; Pat-Ful-d6; Pat-Ful Ace-d6; Samurai-d6; Sat-Ful-d6; Tredy-d6; Tr |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Derivatization of Oxaziclomefone D6
Chemical Synthesis Methodologies for Oxaziclomefone (B104223) Parent Compound
The synthesis of oxaziclomefone, a complex heterocyclic herbicide, can be approached through several strategic pathways. These routes are designed to construct the core 1,3-oxazin-4-one ring system with the required substitutions.
Literature describes multiple routes for the synthesis of oxaziclomefone. One common strategy involves the reaction of a β-keto amide derivative with an aldehyde and an acid. google.com A key process involves the reaction between N-[1-(3,5-dichlorophenyl)-1-methylethyl]-3-oxo-2-phenyl-butyramide and an aldehyde source like paraformaldehyde in the presence of an acid catalyst. google.com
Two primary synthetic routes reported in the literature start from 3,5-dichlorobenzoic acid. guidechem.com
Route 1: This pathway involves converting 3,5-dichlorobenzoic acid into 3,5-dichlorobenzoyl chloride, followed by reduction to 3,5-dichlorobenzyl alcohol. A series of reactions including substitution, cyanation, and methylation leads to the formation of N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine. This intermediate is then reacted with a derivative of ethyl phenylacetate (B1230308), such as 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxan-4-one, to yield oxaziclomefone. guidechem.com
Route 2: An alternative route also begins with 3,5-dichlorobenzoic acid. Through a Grignard reaction and subsequent reaction with acetonitrile (B52724), N-[1-methyl-1-(3,5-dichlorophenyl)ethyl]acetamide is produced. This is hydrolyzed and reacted with formaldehyde (B43269) to form the same N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine intermediate as in Route 1. guidechem.com
Another patented method describes a cyclization reaction of 2-acetylhydrazone-2-phenyl-acethydrazide in methanol (B129727) with a catalyst containing acetate (B1210297) and an alkali metal hydroxide (B78521) to produce oxaziclomefone. google.com
The table below summarizes key intermediates in the synthesis of oxaziclomefone.
Table 1: Key Intermediate Compounds in Oxaziclomefone Synthesis| Intermediate Compound | Role in Synthesis | Reference |
|---|---|---|
| 3,5-Dichlorobenzoic acid | Starting material for multiple synthetic routes. | guidechem.com |
| α,α-dimethyl-3,5-dichlorobenzyl alcohol | Intermediate formed via a Grignard reaction. | google.com |
| N-[1-(3,5-dichlorophenyl-ethyl]-2-phenyl-acetamide | An amide intermediate leading to the core structure. | google.com |
| N-[1-(3,5-dichlorophenyl)-1-methylethyl]-3-oxo-2-phenyl-butyramide | A β-keto amide that undergoes cyclization. | google.com |
| N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine | A key imine intermediate that reacts with a phenylacetate derivative. | guidechem.com |
| 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxan-4-one | A protected form of a β-keto ester used in the final condensation step. | guidechem.com |
| 2-acetylhydrazone-2-phenyl-acethydrazide | Precursor for a direct cyclization to the oxaziclomefone ring. | google.com |
The synthesis of complex molecules like oxaziclomefone and its analogs benefits from continuous innovation in multi-step organic synthesis. vapourtec.com Advances in this field are crucial for developing more efficient, sustainable, and versatile synthetic processes for agrochemicals. thepharmajournal.com Modern synthetic strategies focus on improving reaction efficiency, reducing the number of steps, and minimizing waste. vapourtec.comthepharmajournal.com
For herbicides, innovations often involve the development of novel catalytic systems that allow for high activity and selectivity. thepharmajournal.comresearchgate.net Flow chemistry, for instance, enables the integration of multiple synthetic steps and in-line purification, which is particularly useful for handling unstable intermediates. vapourtec.com The development of new heterocyclic structures is also a key area of research. The 4,5-dihydro-1,2-oxazole ring in oxaziclomefone, for example, can be synthesized via a 1,3-dipolar cycloaddition, and variations on this reaction can lead to novel analogs. nih.gov These advanced methodologies are instrumental in creating libraries of related compounds for structure-activity relationship studies, aiming to discover next-generation herbicides with improved properties. nih.govmoa-technology.com
Strategies for Deuterium (B1214612) Labeling of Oxaziclomefone (Specifically for -d6)
Deuterium-labeled compounds are essential as internal standards for quantitative mass spectrometry analysis. clearsynth.comclearsynth.com The synthesis of Oxaziclomefone-d6, where six hydrogen atoms are replaced by deuterium, requires specific strategies to introduce the isotopes at the desired positions. Given the structure of oxaziclomefone, the most probable location for a stable "-d6" label is on the two methyl groups of the 3-(1-methylethyl) moiety.
The introduction of deuterium into organic molecules can be achieved through various methods, such as chemical synthesis using deuterated reagents or hydrogen isotope exchange (HIE) reactions. clearsynth.comresearchgate.net For this compound, a synthetic approach using a deuterated starting material is the most direct and controllable method.
The synthesis could be adapted by using deuterated acetone (B3395972) (acetone-d6) in the Grignard reaction step outlined in Route 2. google.comguidechem.com Reacting the Grignard reagent, 3,5-dichloromagnesium bromide, with acetone-d6 (B32918) would produce α,α-di(trideuteriomethyl)-3,5-dichlorobenzyl alcohol. This deuterated intermediate would then be carried through the subsequent reaction steps to yield the final this compound product.
Alternatively, HIE reactions catalyzed by transition metals like palladium, ruthenium, or iridium offer another avenue. scielo.org.mxacs.org These methods can selectively exchange C-H bonds with deuterium from sources like heavy water (D₂O) or deuterium gas (D₂). researchgate.netnih.gov For instance, base-mediated H/D exchange using a deuterium source like DMSO-d₆ can be effective for introducing deuterium at positions adjacent to a carbonyl group or on alkyl chains of N-heterocycles. acs.orgresearchgate.net However, achieving selective deuteration of the two specific methyl groups on the already-formed oxaziclomefone molecule without affecting other positions would be challenging and require careful optimization of catalysts and reaction conditions.
Table 2: Potential Strategies for Deuterium Introduction
| Deuteration Strategy | Deuterium Source | Key Transformation | Advantage |
|---|---|---|---|
| Synthetic Build-up | Acetone-d6 | Grignard reaction with a deuterated ketone. | High position-specificity and isotopic enrichment. |
| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas, DMSO-d₆ | Metal-catalyzed or base-mediated exchange of C-H bonds. | Can be applied in later stages of the synthesis. rsc.org |
| Reductive Deuteration | LiAlD₄ | Reduction of a suitable precursor with a deuterated reducing agent. | Can introduce deuterium at specific functional groups. nih.gov |
Achieving high isotopic purity and precise positioning of deuterium atoms is critical for the utility of labeled standards. rsc.org The synthetic build-up approach using a deuterated precursor like acetone-d6 offers the most reliable control over position-specificity, ensuring that the deuterium atoms are incorporated exclusively into the target methyl groups.
Isotopic enrichment refers to the percentage of the stable isotope at a specific site in a molecule. isotope.com In the synthesis of this compound, the final isotopic enrichment is highly dependent on the enrichment of the deuterated starting material (e.g., acetone-d6). Using highly enriched precursors is essential for producing a standard with high isotopic purity. nih.gov
Methods for controlling the degree of deuteration at specific sites are also advancing. For example, copper-catalyzed deacylative deuteration allows for mono-, di-, or tri-deuteration at specific sites by carefully controlling the reaction conditions and the deuteration state of the reagents. nih.gov While not directly applied to oxaziclomefone, these principles highlight the level of control possible in modern synthetic chemistry. The final isotopic enrichment of the synthesized this compound must be verified analytically. rsc.orgisotope.com
Advanced Methodologies for Characterization of Synthesized this compound
Once synthesized, the identity, purity, and isotopic enrichment of this compound must be rigorously confirmed using advanced analytical techniques. The primary methods for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight of the deuterated compound. The mass of this compound will be six mass units higher than its non-labeled counterpart. LC-MS analysis can also determine the chemical purity by separating the target compound from any non-deuterated starting material or other impurities. rsc.orgnih.gov The isotopic distribution pattern in the mass spectrum provides a direct measure of the isotopic enrichment, allowing for the calculation of the percentage of molecules that are correctly labeled as d6. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact location of the deuterium atoms. youtube.com In ¹H NMR (Proton NMR), the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. nih.gov For this compound, the signal for the six protons of the two methyl groups would be absent. ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment within the molecule, which should correspond to the methyl positions. youtube.comsigmaaldrich.com Quantitative NMR techniques can also be used to assess isotopic purity. researchgate.net
The combination of HR-MS and NMR provides a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and isotopic enrichment meet the required standards for its use in quantitative analytical studies. rsc.orgresearchgate.net
Table 3: Analytical Characterization Methods for this compound
| Technique | Purpose | Information Obtained | Reference |
|---|---|---|---|
| LC-MS/HR-MS | Purity and Isotopic Enrichment | Confirms molecular weight shift (+6 Da), determines chemical purity, and calculates isotopic enrichment from mass distribution. | rsc.orgresearchgate.net |
| ¹H NMR | Structural Verification | Confirms the absence of proton signals at the sites of deuteration (methyl groups). | nih.gov |
| ²H NMR | Structural Verification | Directly detects the deuterium signals, confirming their location in the molecule. | youtube.comsigmaaldrich.com |
| ¹³C NMR | Structural Verification | Confirms the overall carbon skeleton of the molecule remains intact. | researchgate.net |
Spectroscopic Methodologies for Isotopic Purity and Isotopic Distribution Assessment (e.g., advanced NMR, high-resolution MS)
Verifying the isotopic and chemical purity of synthesized this compound is paramount for its use as a reliable internal standard. clearsynth.com This is accomplished using a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
High-Resolution Mass Spectrometry (HRMS)
HRMS is a primary technique for determining both isotopic enrichment and the distribution of isotopologues. nih.gov The analysis, typically performed using electrospray ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, can distinguish between molecules with very small mass differences. nih.govbrjac.com.br
For this compound, the mass spectrum will show a cluster of ions corresponding to the protonated molecule [M+H]+. The most abundant ion will be for the d6-isotopologue. By measuring the relative intensities of the ions corresponding to the unlabeled (d0), partially deuterated (d1-d5), and fully deuterated (d6) species, the isotopic purity can be calculated with high accuracy. nih.gov This method is highly sensitive, requiring only a very small amount of sample. nih.gov
Table 1: Hypothetical HRMS Data for Isotopic Purity Assessment of this compound
| Isotopologue | Theoretical m/z [M+H]+ | Observed Relative Abundance (%) |
| Oxaziclomefone-d0 | 376.0814 | 0.2 |
| Oxaziclomefone-d1 | 377.0877 | 0.3 |
| Oxaziclomefone-d2 | 378.0940 | 0.4 |
| Oxaziclomefone-d3 | 379.1002 | 0.5 |
| Oxaziclomefone-d4 | 380.1065 | 0.8 |
| Oxaziclomefone-d5 | 381.1128 | 1.3 |
| This compound | 382.1190 | 96.5 |
Note: This table is illustrative. Actual abundances would be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structural integrity of the molecule and verifying the precise location of the deuterium labels. rsc.org In the ¹H NMR spectrum of this compound (assuming deuteration of the isopropyl methyl groups), the characteristic singlet signal corresponding to these six protons in the unlabeled compound would be absent or dramatically reduced in intensity. The remaining signals in the spectrum should match those of the parent Oxaziclomefone, confirming that the core structure is intact. Analysis is typically performed in a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6). illinois.eduresearchgate.net
Table 2: Comparison of Key ¹H NMR Signals for Oxaziclomefone and this compound in DMSO-d6
| Protons | Oxaziclomefone (Unlabeled) Chemical Shift (ppm) | This compound Chemical Shift (ppm) |
| -C(CH₃)₂ | ~ 1.5 (Singlet, 6H) | Absent or significantly reduced |
| Ring -CH₃ | ~ 2.1 (Singlet, 3H) | ~ 2.1 (Singlet, 3H) |
| -O-CH₂-N- | ~ 4.5-5.0 (Multiplet, 2H) | ~ 4.5-5.0 (Multiplet, 2H) |
| Aromatic Protons | ~ 7.2-7.6 (Multiplet, 8H) | ~ 7.2-7.6 (Multiplet, 8H) |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Chromatographic Techniques for Chemical Purity Evaluation
To ensure that the synthesized standard is free from starting materials, byproducts, or other contaminants, its chemical purity must be assessed. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. researchgate.net
A reversed-phase HPLC method is typically employed, using a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. The sample is injected into the HPLC system, and components are separated based on their polarity.
Detection is commonly performed with a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength. For more definitive identification of impurities, the HPLC system is often coupled to a mass spectrometer (LC-MS). researchgate.net The purity is determined by calculating the area percentage of the main peak (this compound) relative to the total area of all detected peaks in the chromatogram. A purity level of ≥98% is typically required for use as an analytical standard.
Table 3: Illustrative HPLC Method for Chemical Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Mechanistic and Metabolic Research Investigations of Oxaziclomefone Leveraging Oxaziclomefone D6 As a Research Tool
Elucidation of Herbicide Mode of Action in Plant Cellular Systems
Research into oxaziclomefone's mode of action has revealed that it primarily targets plant cell growth by inhibiting cell expansion, particularly in the roots of gramineous plants like maize. Studies using maize cell cultures demonstrated that the herbicide's effect is not due to a decrease in turgor pressure or an inability of the cells to acidify their environment, both of which are common mechanisms for growth inhibition. This indicates that oxaziclomefone (B104223) must act by directly affecting the properties of the cell wall, either by preventing it from loosening or by promoting its tightening.
The primary target of oxaziclomefone is the process of cell expansion. Investigations have shown that it inhibits the expansion of cultured cells from maize, spinach, and rose, with maize being the most sensitive. A key finding is that this inhibition of cell expansion occurs without affecting cell division in the initial phases of exposure. Because the herbicide does not impact the cells' osmotic potential or water transport across membranes, the mechanism of growth inhibition is attributed to a reduction in cell wall extensibility. This makes oxaziclomefone a valuable tool for researchers studying the complex processes of cell wall expansion.
Detailed studies on maize cell cultures have explored oxaziclomefone's impact on the synthesis and modification of the cell wall. The plant cell wall is a complex and dynamic structure, essential for growth, and its expansion is a prerequisite for cell enlargement. The herbicide was found to decrease wall extensibility without altering the fundamental synthesis or post-synthetic modification of its major architectural components. This suggests a highly specific mode of action that does not involve a general disruption of cell wall metabolism but rather a targeted interference with the wall-loosening processes that allow for cell expansion.
To pinpoint the specific biochemical pathways affected by oxaziclomefone, researchers have examined several key enzymatic activities involved in cell wall dynamics. Despite its potent inhibitory effect on cell expansion, oxaziclomefone was found to not significantly affect several major biochemical processes.
Specifically, research showed no impact on:
Polysaccharide Biosynthesis : The incorporation of ¹⁴C-labeled glucose into the main sugar components of the cell wall, including cellulosic and non-cellulosic glucose, arabinose, and xylose, was unaffected by the herbicide.
Xyloglucan Endotransglucosylase (XET) Activity : XET is a key enzyme believed to be involved in wall-loosening. Oxaziclomefone did not influence its secretion or its action in vivo.
Peroxidase Activity : Peroxidases are thought to contribute to wall-tightening by catalyzing the formation of cross-links. The herbicide did not affect the activity of peroxidase in vitro or its action in vivo.
Ferulate Metabolism : The incorporation of ¹⁴C-labeled cinnamate (B1238496) into wall-bound ferulate and its subsequent cross-linking products was also not impacted.
These findings indicate that oxaziclomefone's novel mode of action does not involve the inhibition of cellulose (B213188) biosynthesis or interference with the well-known enzymatic activities of XET and peroxidase.
Table 1: Summary of Oxaziclomefone's Effects on Plant Cellular and Biochemical Processes
| Process/Pathway | Target Investigated | Observed Effect of Oxaziclomefone |
| Cellular Growth | Cell Expansion | Inhibited |
| Cell Division | Unaffected (initially) | |
| Turgor Pressure | Unaffected | |
| Cell Wall Metabolism | Polysaccharide Biosynthesis | Unaffected |
| Ferulate Cross-Linking | Unaffected | |
| Enzymatic Activity | Xyloglucan Endotransglucosylase (XET) | Unaffected |
| Peroxidase | Unaffected | |
| Apoplastic Ascorbate Consumption | Unaffected |
Biotransformation and Degradation Pathways in Non-Human Biological Systems
The metabolism of pesticides in plants and microorganisms generally occurs in three phases.
Phase I : The initial chemical structure of the pesticide is modified through reactions like oxidation, reduction, or hydrolysis. These reactions typically introduce or expose functional groups (e.g., -OH, -NH₂, -COOH), making the molecule more water-soluble and often less toxic.
Phase II : The modified compound is then conjugated (bound) to endogenous molecules such as sugars, amino acids, or glutathione. This further increases water solubility and reduces toxicity.
Phase III : In plants, the Phase II conjugates can be further processed into secondary conjugates and stored or compartmentalized within the cell, effectively removing them from active metabolic pathways.
While the specific metabolites of oxaziclomefone are not detailed in the reviewed literature, its degradation in plants and soil microorganisms would be expected to follow this general three-phase pathway, starting with transformation and followed by conjugation and sequestration.
Cytochrome P450 (CYP) monooxygenases are a vast and diverse family of enzymes that play a central role in Phase I metabolism of xenobiotics. These enzymes are found in virtually all forms of life, including plants and microorganisms. They are typically the primary catalysts for the oxidative reactions that begin the detoxification process.
The key function of CYPs in herbicide metabolism is to catalyze the insertion of an oxygen atom into the substrate's chemical structure, a reaction that requires NADPH as a reducing agent. This hydroxylation or dealkylation makes the lipophilic (fat-soluble) herbicide molecule more polar and water-soluble, preparing it for the conjugation reactions of Phase II. Given their central role in the metabolism of a wide array of foreign compounds, it is highly probable that cytochrome P450 enzymes are instrumental in the initial breakdown of oxaziclomefone in non-human biological systems like tolerant plants and soil microbes.
Characterization of Metabolites and Degradation Products Using Isotopic Tracers
The use of isotopically labeled compounds like Oxaziclomefone-d6 is a cornerstone of modern metabolite and degradation product identification. The known mass shift introduced by the deuterium (B1214612) atoms allows for the unequivocal identification of compound-related materials in complex matrices such as soil, water, and biological tissues. This technique is particularly valuable in distinguishing true metabolites from endogenous molecules or experimental artifacts.
Advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are employed to characterize these labeled species. HRMS provides precise mass measurements, enabling the determination of elemental compositions for potential metabolites, while tandem mass spectrometry (MS/MS) experiments reveal structural information through fragmentation patterns. NMR spectroscopy offers definitive structural elucidation of isolated metabolites.
Detailed Research Findings:
Publicly available, peer-reviewed research specifically detailing the comprehensive metabolite profiling of this compound is limited. However, based on the known metabolic pathways of similar xenobiotics in plants and soil, several transformation reactions can be anticipated. These often involve oxidation, hydrolysis, and conjugation. The use of this compound in such studies would be instrumental in confirming the structures of these transformation products.
For instance, studies on the dissipation of the parent compound, oxaziclomefone, have been conducted in various environmental compartments. Research has shown that oxaziclomefone's persistence can be influenced by factors such as soil type and microbial activity. The application of this compound in similar studies would allow for a more precise quantification of the parent compound and its degradation products, minimizing interference from the background matrix.
Hypothetical Metabolite Characterization Data Table:
The following table illustrates the type of data that would be generated from a study using this compound for metabolite identification. Please note that this table is a hypothetical representation based on common metabolic transformations and does not represent empirically published data for this compound.
| Hypothetical Metabolite ID | Proposed Biotransformation | Expected Mass Shift (vs. Parent) | Key Diagnostic Fragments in MS/MS |
| M1 | Hydroxylation of Phenyl Ring | +16 Da | Loss of H₂O, characteristic aromatic ring fragments |
| M2 | N-dealkylation | Variable | Fragment corresponding to the core structure without the alkyl group |
| M3 | Ether Cleavage | Variable | Fragments indicating the separation of the two aromatic rings |
| M4 | Glucoside Conjugate | +162 Da | Loss of the glucose moiety (-162 Da) |
Studies on Kinetic Isotope Effects and Reaction Mechanisms
Deuterium labeling is a classic and powerful technique for investigating reaction mechanisms, particularly for identifying rate-limiting steps in a biochemical pathway. This is achieved through the study of the kinetic isotope effect (KIE).
Application of Deuterium Labeling to Decipher Rate-Limiting Steps in Biochemical Reactions
The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the case of this compound, the replacement of hydrogen with deuterium at specific positions can slow down reactions where the cleavage of a carbon-deuterium (C-D) bond is the rate-determining step. This is because the C-D bond is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, thus requiring more energy to break.
By comparing the rate of a biochemical reaction (e.g., metabolism by a specific enzyme) with Oxaziclomefone versus this compound, researchers can determine if a C-H bond at the labeled position is broken in the slowest step of the reaction. A significant KIE (typically kH/kD > 1.5) provides strong evidence for this.
Detailed Research Findings:
Specific studies on the KIE of this compound are not readily found in the public domain. However, the principle is widely applied in drug metabolism and environmental fate studies. For a herbicide like oxaziclomefone, understanding the rate-limiting step in its detoxification by a target plant or its degradation by soil microbes is of great interest. If, for example, the hydroxylation of a specific part of the molecule is the rate-limiting step in its breakdown, synthesizing this compound with deuterium atoms at that position would result in a slower degradation rate.
Hypothetical Kinetic Isotope Effect Data Table:
This table illustrates the potential outcomes of a KIE study on this compound. This is a hypothetical representation and does not reflect published experimental data.
| Enzymatic System | Substrate | Reaction Rate (relative units) | Kinetic Isotope Effect (kH/kD) | Interpretation |
| Plant Microsomal Extract | Oxaziclomefone | 100 | - | Reference rate |
| Plant Microsomal Extract | This compound | 50 | 2.0 | C-D bond cleavage is likely the rate-limiting step in this metabolic pathway. |
| Soil Microbe Isolate | Oxaziclomefone | 100 | - | Reference rate |
| Soil Microbe Isolate | This compound | 95 | 1.05 | C-D bond cleavage is not the rate-limiting step in degradation by this microbe. |
Isotopic Probing for Understanding Molecular Interactions and Transformations
Beyond KIE studies, this compound can be used as an isotopic probe to gain a more nuanced understanding of molecular interactions and transformations. For instance, in binding studies with its target protein, deuterium labeling can sometimes lead to subtle changes in binding affinity or conformation, which can be detected by sensitive biophysical techniques.
Furthermore, in complex reaction cascades, the presence of the deuterium label can help trace the fate of specific parts of the molecule. By analyzing the distribution of deuterium in the various products, researchers can reconstruct the sequence of bond-breaking and bond-forming events, providing a detailed picture of the transformation pathway.
Detailed Research Findings:
While the direct application of this compound for probing molecular interactions and transformations is not documented in available literature, the methodology is well-established. For example, if oxaziclomefone undergoes a rearrangement reaction during its metabolism, the position of the deuterium atoms in the rearranged product, as determined by NMR or mass spectrometry, would provide conclusive evidence for the proposed mechanism. This level of detail is often unattainable without the use of isotopic labels.
Future Research Directions and Emerging Paradigms for Oxaziclomefone D6
Integration of Advanced Omics Technologies with Isotope Labeling Methodologies
The integration of stable isotope labeling with "omics" technologies provides a powerful framework for understanding the complex interactions between an agrochemical and a biological system. Oxaziclomefone-d6, as a deuterated analogue of the herbicide Oxaziclomefone (B104223), is an ideal candidate for such investigations.
Metabolomics and Proteomics Applications for Comprehensive Pathway Mapping
The use of deuterated compounds is invaluable in metabolomics and proteomics for tracing the fate of molecules within an organism. nih.gov By introducing this compound to a target plant, researchers can use mass spectrometry-based techniques to distinguish the compound and its metabolites from the organism's natural (non-deuterated) molecules. This allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Metabolomic studies can identify and quantify the downstream metabolites of this compound, providing a detailed map of its degradation pathway. nih.gov For instance, if Oxaziclomefone, which is known to inhibit cell expansion in grasses, is metabolized, the deuterated label allows for the unambiguous identification of these breakdown products. nih.govherts.ac.uk Similarly, proteomics can reveal changes in protein expression in response to the compound. By comparing the proteome of treated and untreated plants, scientists can identify proteins that are up- or down-regulated, suggesting which cellular pathways are impacted by the herbicide's mode of action. nih.gov This integrated approach can illuminate the complete biochemical cascade, from initial interaction to the ultimate physiological effect. nih.gov
Table 1: Illustrative Metabolomics Data for this compound in a Target Weed
| Metabolite ID | Compound Name | Change vs. Control (Fold) | Pathway Implication |
| M1-d6 | This compound | 150.2 | Parent Compound |
| M2-d5 | Hydroxylated Oxaziclomefone-d5 | 45.8 | Phase I Metabolism |
| M3-d5 | Glucoside Conjugate of M2-d5 | 22.1 | Phase II Detoxification |
| A45 | Abscisic Acid | 3.5 | Stress Response |
| X78 | Xyloglucan Precursor | -4.2 | Cell Wall Synthesis Inhibition |
Systems Biology Approaches for Holistic Understanding of Biological Effects
Systems biology aims to create a comprehensive, quantitative understanding of biological systems by integrating multiple layers of data. nih.gov For this compound, this involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic model of its effects. researchgate.netyoutube.com Such an approach moves beyond a single target and explores the entire network of interactions. nih.gov
Computational Chemistry and Predictive Modeling for Deuterated Compounds
Computational chemistry offers powerful tools to predict and analyze the behavior of molecules, saving significant time and resources compared to purely experimental approaches. researchgate.netbioscipublisher.com These methods are particularly useful for studying the subtle but significant changes introduced by deuteration.
Molecular Dynamics Simulations and Docking Studies for Structure-Activity Relationship Elucidation
The primary mode of action for Oxaziclomefone is the inhibition of cell expansion, likely by interfering with a specific protein target that affects cell wall extensibility. nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations can be used to investigate the interaction between this compound and its putative target protein. nih.gov Docking studies predict the preferred binding orientation and affinity of the molecule within the protein's active site. nih.gov
Table 2: Hypothetical Molecular Docking Results for Oxaziclomefone vs. Target Protein
| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Key Interacting Residues |
| Oxaziclomefone | -8.5 | 120 nM | Phe21, Leu45, Val89 |
| This compound | -8.7 | 105 nM | Phe21, Leu45, Val89 |
In Silico Prediction of Environmental Fate and Biological Interactions
In silico models, such as quantitative structure-activity relationship (QSAR) models, are increasingly used to predict the environmental fate and potential toxicity of chemicals. nih.govwhiterose.ac.uk These models use the chemical structure of a compound to estimate properties like soil sorption, water solubility, and biodegradability. tu-braunschweig.de For this compound, these predictive tools can assess how its deuteration might affect its environmental persistence and mobility compared to its non-deuterated parent. science.gov
The stronger carbon-deuterium bond can sometimes lead to slower degradation by microbes or sunlight (photolysis), potentially increasing the compound's half-life in soil or water. nih.gov Computational platforms can model these scenarios, providing an initial risk assessment before extensive field studies are conducted. nih.govwhiterose.ac.uk These predictive models can help prioritize experimental testing and guide the development of agrochemicals with more favorable environmental profiles. nih.gov
Novel Applications of Deuterated Compounds in Agrochemistry Research and Development
The application of deuterated compounds in agrochemistry is an emerging field with significant potential, drawing parallels from its established success in the pharmaceutical industry. nih.govresearchgate.net One of the most promising applications is the development of "greener" or more efficient pesticides. The kinetic isotope effect, where the heavier deuterium (B1214612) atom slows the rate of chemical reactions involving C-H bond cleavage, can be strategically used to enhance a pesticide's metabolic stability. nih.govprinceton.edu
Advancement of Next-Generation Analytical Standards for Emerging Contaminants
The reliable detection and quantification of emerging contaminants, including modern pesticides and their metabolites, in complex environmental matrices is a significant analytical challenge. guidechem.comnih.gov The low concentrations, coupled with interference from other compounds, necessitate highly sensitive and selective analytical methods. guidechem.com Deuterated compounds, such as this compound, represent the gold standard for use as internal standards in isotope dilution analysis, particularly with mass spectrometry-based techniques like GC-MS or LC-MS/MS. nih.govmdpi.com
An internal standard is a compound added to a sample in a known quantity to help quantify the analyte of interest. mdpi.com this compound is an ideal internal standard because it is chemically almost identical to the parent compound, Oxaziclomefone, but has a different mass due to the presence of deuterium atoms. mdpi.com This means it behaves nearly identically during sample extraction, cleanup, and chromatographic analysis, but is distinguishable by the mass spectrometer. nih.gov This co-elution and similar behavior effectively correct for analyte loss during sample preparation and for variations in instrument response (matrix effects), leading to superior accuracy and precision. mdpi.comyoutube.com
The advancement of next-generation analytical methods for emerging contaminants relies heavily on the availability of such high-purity, stable isotope-labeled standards. unizar.es As regulatory bodies demand more comprehensive monitoring and lower detection limits for pesticides in food and water, the role of compounds like this compound becomes indispensable for validating analytical methods and ensuring data reliability in environmental monitoring and risk assessment. mdpi.comnih.gov
Research into Herbicide Resistance Mechanisms and Potential for Synergistic Effects
Herbicide Resistance Mechanisms
The evolution of herbicide resistance in weed populations is a major threat to agricultural productivity. Resistance can develop through two primary mechanisms: target-site resistance (TSR), where a mutation in the target protein prevents the herbicide from binding, and non-target-site resistance (NTSR), which often involves enhanced metabolic detoxification of the herbicide by the plant. researchgate.net
Oxaziclomefone presents a unique case, as its mode of action is the inhibition of cell expansion in the roots of grassy weeds, a mechanism distinct from many other herbicide classes. nih.govherts.ac.uk While specific instances of resistance to Oxaziclomefone are not yet widely documented, its unique target makes it a valuable tool. This compound can be used in metabolic studies to investigate NTSR. By tracing the metabolic fate of the labeled herbicide in susceptible versus potentially resistant weed biotypes, researchers can identify the specific metabolic pathways that may confer resistance, such as oxidation or conjugation, providing critical information for developing resistance management strategies.
Potential for Synergistic Effects
To broaden the spectrum of weed control and manage resistance, herbicides are often applied in mixtures. google.com A synergistic effect occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. Research and patent literature indicate that Oxaziclomefone exhibits significant synergistic activity when combined with other herbicides. google.comgoogle.com This allows for more effective weed control at lower application rates, which can reduce costs and the environmental load of agrochemicals. google.com
For example, combinations of Oxaziclomefone with herbicides from different chemical classes have been shown to enhance efficacy against a wider range of weeds in rice paddies. guidechem.comgoogle.com this compound serves as a crucial analytical tool in these studies, enabling precise measurement of the parent compound's concentration in complex mixtures and environmental samples to verify uptake and persistence when used alongside other active ingredients.
Table 1: Documented Synergistic Herbicide Combinations with Oxaziclomefone This table is generated based on findings from patent literature demonstrating synergistic effects. The ratios and specific efficacy can vary based on conditions and target weed species.
| Companion Herbicide | Chemical Class | Observed Benefit of Combination | Reference |
| Metamifop | Aryloxyphenoxypropionate | Expands the spectrum of controlled weeds and produces a greater herbicidal effect than individual components. | google.com |
| Azimsulfuron | Sulfonylurea | Provides more effective and broader weed control, improving safety for the rice crop compared to single-dose applications. | google.com |
| 2-methyl-4-chloro-phenoxyacetic acid | Phenoxy-carboxylic acid | Obvious synergism allows for reduced application amounts and prevention costs while effectively removing various weeds. | google.com |
| Pyraclonil | Phenylpyrazole | Demonstrates a composite effect that enhances weed control in rice paddies. | google.com |
Broader Academic and Environmental Implications of Deuterated Xenobiotic Research
The use of deuterated xenobiotics like this compound transcends routine analysis, contributing significantly to environmental science and chemical biology by providing tools to answer fundamental questions about the behavior of man-made chemicals in natural systems.
Methodological Contributions to Environmental Risk Assessment Models
Environmental Risk Assessment (ERA) is a formal process used to evaluate the potential adverse effects of chemical stressors on ecosystems. europa.euepa.gov The framework involves several key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. researchgate.net The accuracy of the entire assessment hinges on the quality of the data used in each step, particularly the exposure assessment, which determines the extent to which an ecosystem is exposed to a substance.
This is where deuterated standards make a critical contribution. By enabling highly accurate and reliable quantification of xenobiotics like Oxaziclomefone in soil, water, and biota, this compound provides the precise data needed for robust exposure modeling. mdpi.comnih.gov Compound-specific isotope analysis (CSIA) can be used to trace the degradation and transport of pollutants in the environment. youtube.comnih.gov This allows scientists to build more accurate environmental fate models, predicting how a chemical will move through and persist in different environmental compartments. More reliable models lead to more credible risk assessments, better-informed regulatory decisions, and more effective strategies for protecting the environment. europa.eu
Advancing Fundamental Knowledge in Chemical Biology and Environmental Science
Stable isotopes are powerful tracers for elucidating complex processes in both environmental science and chemical biology. iaea.orgsolubilityofthings.com In environmental science, isotopically labeled compounds help track the movement and transformation of elements and pollutants through biogeochemical cycles. desi.qld.gov.auenergy.gov By using this compound, researchers can conduct controlled experiments to study its degradation pathways (e.g., photolysis, microbial degradation), sorption to soil particles, and uptake into non-target organisms, providing a clear picture of its environmental lifecycle. nih.gov
In chemical biology, which explores the chemistry of living systems, deuterated molecules are used to probe metabolic pathways and enzyme mechanisms. energy.govacs.org The parent compound, Oxaziclomefone, has a unique biological effect—the inhibition of cell expansion. nih.gov Using this compound as a research tool allows scientists to investigate its precise interactions within plant cells at a molecular level. By tracing the labeled compound, they can identify how it is metabolized, where it accumulates, and potentially uncover the specific protein target that is still not fully understood. This not only advances our knowledge of how this particular herbicide works but also provides a valuable chemical probe to explore the fundamental biological process of plant cell growth itself. nih.gov
Q & A
Q. How to resolve discrepancies in this compound’s bioanalytical recovery rates across tissue types?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
